molecular formula C7H4ClN3 B2912194 8-Chloropyrido[2,3-b]pyrazine CAS No. 1392428-92-0

8-Chloropyrido[2,3-b]pyrazine

Cat. No. B2912194
M. Wt: 165.58
InChI Key: JVLXOXUSFFORHY-UHFFFAOYSA-N
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Description

8-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 and its IUPAC name is 8-chloropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H .


Synthesis Analysis

Pyrrolopyrazine derivatives, which include 8-Chloropyrido[2,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of 8-Chloropyrido[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . The InChI key for this compound is JVLXOXUSFFORHY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

8-Chloropyrido[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Electrochemical DNA Sensing, Nonlinear Optical Properties, and Biological Activity

  • Scientific Field : Biochemistry and Optics .
  • Summary of the Application : Pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized and used in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . They also have remarkable contributions towards nonlinear optical (NLO) technological applications .
  • Methods of Application : The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
  • Results or Outcomes : High NLO response revealed that these compounds had very remarkable contributions towards NLO technological applications .

Biological Activities of Pyrrolopyrazine Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
  • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been used .
  • Results or Outcomes : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

High-Performance OLEDs

  • Scientific Field : Material Science .
  • Summary of the Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs . High photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system are two crucial issues for cost-effective multicolor display applications .
  • Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
  • Results or Outcomes : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .

Antibacterial, Antifungal, and Antiviral Activities

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities .
  • Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been used .
  • Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .

Safety And Hazards

The safety information for 8-Chloropyrido[2,3-b]pyrazine indicates that it has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

8-chloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLXOXUSFFORHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloropyrido[2,3-b]pyrazine

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